An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-2,4-dinitrobenzene
An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethyl-2,4-dinitrobenzene (CAS No. 1204-29-1), a valuable nitroaromatic compound. This document details the synthetic route via electrophilic aromatic substitution, including a detailed experimental protocol. Furthermore, it compiles the available physicochemical and spectroscopic data essential for the unambiguous identification and quality control of the compound.
Compound Overview
1-Ethyl-2,4-dinitrobenzene is a pale yellow crystalline solid belonging to the nitrobenzene family.[1] It is characterized by an ethyl group at the 1-position and two nitro groups at the 2- and 4-positions of the benzene ring.[1] This compound serves as a raw material in the synthesis of various dyes and pesticides.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Ethyl-2,4-dinitrobenzene is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1204-29-1 | [2][3] |
| Molecular Formula | C₈H₈N₂O₄ | [2] |
| Molecular Weight | 196.16 g/mol | [2] |
| Melting Point | 57-57.8 °C | [2] |
| Boiling Point | 304.6 °C at 760 mmHg; 129-130 °C at 2 Torr | [2][4] |
| Density | 1.323 g/cm³ at 20 °C | [2] |
| Appearance | Pale yellow crystalline solid | [1] |
Synthesis of 1-Ethyl-2,4-dinitrobenzene
The synthesis of 1-Ethyl-2,4-dinitrobenzene is achieved through the dinitration of ethylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The ethyl group on the benzene ring is an activating group and directs the incoming nitro groups primarily to the ortho and para positions.[1] Careful control of reaction conditions, particularly temperature, is crucial to achieve the desired dinitration and avoid the formation of polynitrated byproducts.[5]
Synthesis Workflow
The overall workflow for the synthesis of 1-Ethyl-2,4-dinitrobenzene is depicted in the following diagram.
Caption: General workflow for the synthesis of 1-Ethyl-2,4-dinitrobenzene.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of aromatic compounds.[1][5][6]
Materials:
-
Ethylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice bath, carefully and slowly add a desired volume of concentrated sulfuric acid. While stirring, slowly add an equimolar or slight excess of concentrated nitric acid, ensuring the temperature of the mixture is maintained below 10 °C.
-
Nitration Reaction: To the cold, stirred nitrating mixture, add ethylbenzene dropwise from a dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C to prevent over-nitration.[5]
-
Reaction Completion: After the addition of ethylbenzene is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.
-
Work-up:
-
Pour the reaction mixture slowly onto a generous amount of crushed ice with vigorous stirring to quench the reaction.
-
Transfer the mixture to a separatory funnel. The organic layer, containing the crude product, will separate from the aqueous layer.
-
Separate the organic layer and wash it sequentially with cold deionized water (2 x 50 mL) and 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. A final wash with brine (saturated NaCl solution) can aid in breaking any emulsions.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 1-Ethyl-2,4-dinitrobenzene as a solid.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol.[7][8][9] Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization of 1-Ethyl-2,4-dinitrobenzene
The identity and purity of the synthesized 1-Ethyl-2,4-dinitrobenzene should be confirmed by a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Data/Expected Peaks |
| ¹H NMR | Predicted chemical shifts (δ, ppm): Aromatic protons (~8.0-8.8 ppm), Methylene protons of the ethyl group (~3.0 ppm, quartet), Methyl protons of the ethyl group (~1.3 ppm, triplet). The aromatic region is expected to show a complex splitting pattern due to the substitution. |
| ¹³C NMR | Predicted chemical shifts (δ, ppm): Aromatic carbons (120-150 ppm), Methylene carbon of the ethyl group (~25 ppm), Methyl carbon of the ethyl group (~15 ppm). Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons.[10] |
| Infrared (IR) Spectroscopy | Characteristic peaks (cm⁻¹): Aromatic C-H stretching (~3100-3000), Aliphatic C-H stretching (~2970-2850), Asymmetric and symmetric NO₂ stretching (~1550 and ~1350), Aromatic C=C stretching (~1600 and ~1475), C-N stretching (~850). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 196. Expected fragmentation patterns include the loss of nitro groups (NO₂) leading to fragments at m/z = 150 and 104, and cleavage of the ethyl group.[11] |
Logical Relationship of Characterization Data
The following diagram illustrates the logical flow of confirming the structure of 1-Ethyl-2,4-dinitrobenzene using various analytical techniques.
Caption: Logical flow for the structural confirmation of the synthesized product.
Safety Precautions
-
Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7]
-
The nitration of ethylbenzene is a highly exothermic reaction. Proper temperature control is critical to prevent a runaway reaction.[5]
-
1-Ethyl-2,4-dinitrobenzene is considered toxic and harmful if inhaled or ingested and is a skin and eye irritant.[1] Handle the compound with appropriate PPE.
This guide provides a foundational framework for the synthesis and characterization of 1-Ethyl-2,4-dinitrobenzene. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols based on their specific laboratory conditions and safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1-Ethyl-2,4-dinitrobenzene | SIELC Technologies [sielc.com]
- 4. 1-ethyl-2,4-dinitrobenzene | CAS#:1204-29-1 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished byb. ... | Study Prep in Pearson+ [pearson.com]
- 11. benchchem.com [benchchem.com]
